Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate
CAS No.: 1427460-24-9
Cat. No.: VC2731379
Molecular Formula: C14H10ClN3O2
Molecular Weight: 287.7 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 1427460-24-9 |
---|---|
Molecular Formula | C14H10ClN3O2 |
Molecular Weight | 287.7 g/mol |
IUPAC Name | methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate |
Standard InChI | InChI=1S/C14H10ClN3O2/c1-20-14(19)10-2-3-13-17-11(8-18(13)7-10)9-4-5-16-12(15)6-9/h2-8H,1H3 |
Standard InChI Key | WDHMBPUMECMSKS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC(=NC=C3)Cl |
Canonical SMILES | COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC(=NC=C3)Cl |
Chemical Structure and Properties
Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate features a complex heterocyclic structure with multiple nitrogen atoms and functional groups that contribute to its chemical behavior and potential biological activity. The compound consists of an imidazo[1,2-a]pyridine core structure fused with a pyridine ring, along with a carboxylate ester functional group, creating a molecule with interesting electronic and spatial properties . A notable feature is the chlorine atom positioned at the 2-position of the pyridine ring, which significantly influences the compound's reactivity profile and potential interactions with biological targets . This arrangement of heteroatoms creates a unique electron distribution throughout the molecule, potentially enabling specific binding interactions with protein targets of interest in medicinal chemistry.
The presence of the methyl carboxylate group at the 6-position of the imidazo[1,2-a]pyridine ring provides an additional site for potential derivatization, allowing for structural modifications that could enhance biological activity or improve pharmacokinetic properties . This functional group can undergo various transformations, including hydrolysis to the corresponding carboxylic acid, which could allow for the synthesis of amides, esters, or other derivatives with potentially enhanced biological properties. The compound's structure suggests it may participate in both hydrogen bonding and π-π stacking interactions, which are important considerations for drug-target interactions in medicinal chemistry applications.
Physical and Chemical Characteristics
Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate typically exists as a solid at room temperature, with physical properties that reflect its complex heterocyclic structure . The compound likely exhibits moderate solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, though its solubility in aqueous media is expected to be limited due to its predominantly hydrophobic character . This solubility profile is consistent with many heterocyclic compounds containing multiple aromatic rings and is an important consideration for formulation development in pharmaceutical applications.
The compound's reactivity is influenced by several structural features, including the imidazo[1,2-a]pyridine core, the chlorine substituent, and the methyl carboxylate group. The nitrogen atoms in the heterocyclic system can act as hydrogen bond acceptors, while the ester group provides additional sites for potential interactions with biological targets. The reactivity at various positions in the molecule enables selective modifications, which is valuable for structure-activity relationship studies and the development of structural analogues with optimized properties.
Table 1 summarizes the key chemical properties of Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate:
Property | Value |
---|---|
Molecular Formula | C14H10ClN3O2 |
Molecular Weight | 287.70 g/mol |
CAS Number | 1427460-24-9 |
IUPAC Name | Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate |
InChI | InChI=1S/C14H10ClN3O2/c1-20-14(19)10-2-3-13-17-11(8-18(13)7-10)9-4-5-16-12(15)6-9/h2-8H,1H3 |
InChI Key | WDHMBPUMECMSKS-UHFFFAOYSA-N |
SMILES | O=C(OC)C=1C=CC2=NC(=CN2C1)C=3C=CN=C(Cl)C3 |
Physical Appearance | Solid at room temperature |
Solubility | Moderate solubility in organic solvents |
Structural Characteristics and Tautomerism
An interesting feature of compounds in the imidazo[1,2-a]pyridine family, including Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate, is their potential tautomeric behavior. Research findings suggest that this compound may exhibit fixed tautomerism in crystal structures, which has important implications for structure-based drug design and SAR predictions. Tautomerism refers to the phenomenon where a single compound exists in a dynamic equilibrium between two or more structural isomers that differ in the position of a mobile hydrogen atom and the arrangement of single and double bonds.
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) of Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate and related compounds is crucial for rational drug design and optimization of lead compounds for specific therapeutic applications. The fixed tautomerism observed in crystal structures of this compound may facilitate more accurate SAR predictions by providing consistent structural information for computational models and docking studies. This characteristic is particularly valuable in drug discovery programs, where reliable structure-based design methods can accelerate the identification and optimization of candidates with desired properties.
The various functional groups in Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate offer multiple sites for structural modifications that could influence its biological activity and pharmacokinetic properties. The chlorine atom on the pyridine ring could be replaced with other substituents to explore the effect of different electronic and steric properties at this position. Similarly, the methyl carboxylate group could be modified to other ester derivatives or converted to amides, carboxylic acids, or other functional groups to investigate the impact on potency, selectivity, and drug-like properties.
Systematic modification of the core heterocyclic scaffold could also provide valuable SAR information. Replacing the imidazo[1,2-a]pyridine system with related heterocycles or introducing additional substituents at various positions could generate analogues with altered electronic distributions and spatial arrangements, potentially leading to compounds with improved binding affinities for specific targets or enhanced selectivity profiles. Such comprehensive SAR studies would contribute to a deeper understanding of the structural requirements for activity and guide the design of optimized derivatives with enhanced therapeutic potential.
Analytical Characterization Methods
Accurate characterization of Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate is essential for confirming its structural identity, assessing its purity, and understanding its physical and chemical properties. Several analytical techniques are commonly employed for the comprehensive characterization of such heterocyclic compounds, providing complementary information about different aspects of the molecule's structure and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and potentially 15N experiments, would provide detailed information about the compound's structural features, confirming the positions of the various substituents and the connectivity within the heterocyclic system. Mass spectrometry would establish the molecular weight and fragmentation pattern, supporting the proposed structure. Infrared (IR) spectroscopy would identify characteristic functional groups, such as the carbonyl of the methyl carboxylate and the C-Cl bond. X-ray crystallography, when applicable, would provide definitive information about the three-dimensional structure and confirm the tautomeric form present in the crystal state.
High-Performance Liquid Chromatography (HPLC) or related techniques would be valuable for assessing the purity of the compound and monitoring reactions during its synthesis. UV-Visible spectroscopy could provide information about the compound's electronic transitions, which might correlate with certain structural features or biological activities. Elemental analysis would confirm the elemental composition, providing additional evidence for the proposed structure. These analytical methods, used in combination, would enable comprehensive characterization of Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate, supporting its use in research and development activities.
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